molecular formula C14H11NO2 B6379354 5-(4-Cyanophenyl)-2-methoxyphenol, 95% CAS No. 1261903-27-8

5-(4-Cyanophenyl)-2-methoxyphenol, 95%

Cat. No. B6379354
CAS RN: 1261903-27-8
M. Wt: 225.24 g/mol
InChI Key: JBIHKQUTGDSHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Cyanophenyl)-2-methoxyphenol, 95%, is a synthetic compound with a wide range of applications in scientific research. This compound, also referred to as 5-CMP, has been used extensively in the synthesis of various organic molecules, and has also been used to study the mechanism of action of various drugs.

Scientific Research Applications

5-CMP has been used in a variety of scientific applications. It has been used in the synthesis of pharmaceuticals and other organic molecules, as well as in the study of the mechanism of action of various drugs. It has also been used in the synthesis of peptides and other biologically active molecules. In addition, 5-CMP has been used to study the effects of various drugs on the biochemical and physiological processes of cells.

Mechanism of Action

The mechanism of action of 5-CMP is not fully understood. However, it is known that it acts as a ligand for various proteins and enzymes, and is thought to modulate their activity. It is also believed to interact with various receptors, including those involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP are not yet fully understood. However, it has been shown to have an effect on the activity of various enzymes and proteins. It has also been shown to have an effect on the expression of various genes, and to have an effect on the transcription of various genes. In addition, it has been shown to have an effect on the metabolism of various drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CMP in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. It is also relatively stable and can be stored for extended periods of time. However, it is also important to note that 5-CMP is a synthetic compound and may not be suitable for use in all experiments. Additionally, it is important to be aware of potential safety issues when handling this compound.

Future Directions

There are several potential future directions for the use of 5-CMP in scientific research. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic molecules. Additionally, further studies of its mechanism of action and its effect on the expression of various genes could provide valuable insight into its potential therapeutic applications. Finally, further studies of its interactions with various receptors could provide insight into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 5-CMP is quite straightforward. It can be synthesized in two steps. First, 4-cyanophenol is reacted with 2-methoxyphenol in the presence of a catalyst, typically a Lewis acid such as boron trifluoride. This reaction yields 5-CMP as the major product. This reaction is usually carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-7-6-12(8-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHKQUTGDSHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685436
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanophenyl)-2-methoxyphenol

CAS RN

1261903-27-8
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.